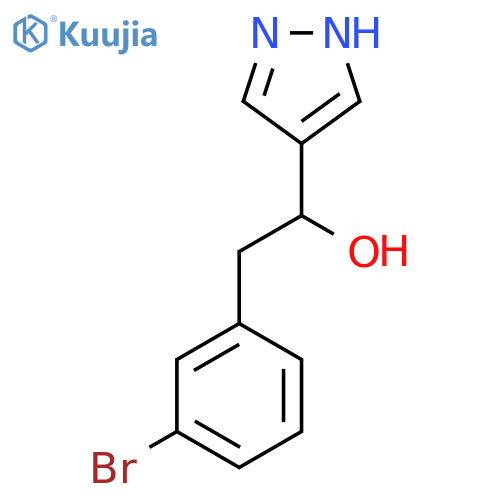

Cas no 1935869-20-7 (2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

1935869-20-7 structure

商品名:2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol

- EN300-1116816

- 1935869-20-7

-

- インチ: 1S/C11H11BrN2O/c12-10-3-1-2-8(4-10)5-11(15)9-6-13-14-7-9/h1-4,6-7,11,15H,5H2,(H,13,14)

- InChIKey: KTEPZSKHSXVNTK-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)CC(C1C=NNC=1)O

計算された属性

- せいみつぶんしりょう: 266.00548g/mol

- どういたいしつりょう: 266.00548g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 48.9Ų

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1116816-0.25g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1116816-0.5g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1116816-2.5g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1116816-0.1g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1116816-5.0g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 5g |

$3273.0 | 2023-06-09 | ||

| Enamine | EN300-1116816-0.05g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1116816-10g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1116816-1g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1116816-5g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1116816-1.0g |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

1935869-20-7 | 1g |

$1129.0 | 2023-06-09 |

2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

1935869-20-7 (2-(3-bromophenyl)-1-(1H-pyrazol-4-yl)ethan-1-ol) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬